molecular formula C22H23N3O3 B11655732 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4H-chromen-4-one

Cat. No.: B11655732
M. Wt: 377.4 g/mol
InChI Key: SEOOJQZAXYFUBN-UHFFFAOYSA-N
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Description

8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that combines several functional groups, including a dimethylamino group, an ethyl group, a hydroxy group, and a benzodiazole moiety

Preparation Methods

The synthesis of 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to facilitate specific transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the benzodiazole moiety can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and chromenone-based molecules. Compared to these compounds, 8-[(DIMETHYLAMINO)METHYL]-6-ETHYL-7-HYDROXY-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-4H-CHROMEN-4-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H23N3O3/c1-5-13-10-14-20(27)16(12-28-21(14)15(19(13)26)11-24(2)3)22-23-17-8-6-7-9-18(17)25(22)4/h6-10,12,26H,5,11H2,1-4H3

InChI Key

SEOOJQZAXYFUBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

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